molecular formula C12H12FN3O2 B2660333 3-Fluoro-4-methoxy-N-(1-methylpyrazol-4-yl)benzamide CAS No. 2327222-46-6

3-Fluoro-4-methoxy-N-(1-methylpyrazol-4-yl)benzamide

Cat. No. B2660333
CAS RN: 2327222-46-6
M. Wt: 249.245
InChI Key: VBOWEXJBOJTVGM-UHFFFAOYSA-N
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Description

“3-Fluoro-4-methoxy-N-(1-methylpyrazol-4-yl)benzamide” is a novel compound that has been studied for its potential applications in various fields. It is a part of the class of organic compounds known as benzamides . This compound is a derivative of N-Methylpyrazole, which has been found to have significant biological activity .


Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The molecular formula of this compound is C8H6FNO . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to prepare chalcone derivatives with benzaldehydes by aldol condensation . It is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a solid form, a boiling point of 167 °C/11 mmHg (lit.), and a melting point of 76-78 °C (lit.) . It is soluble in ethanol at 50 mg/mL, forming a clear, yellow-green solution .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to ensure adequate ventilation when handling it, use personal protective equipment as required, and avoid dust formation . It should not be released into the environment .

properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16-7-9(6-14-16)15-12(17)8-3-4-11(18-2)10(13)5-8/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWEXJBOJTVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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